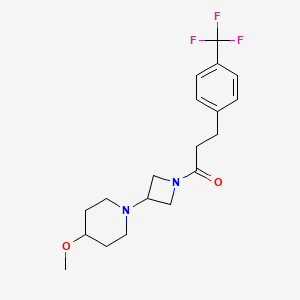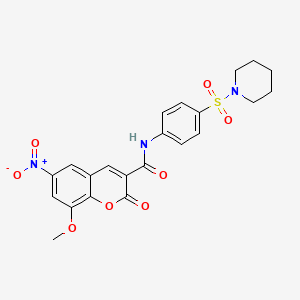
1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a chlorophenyl group with a cyclopropyl group, followed by the introduction of a urea group. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. It would likely have a complex three-dimensional structure due to the presence of the cyclopropyl and phenyl rings. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The presence of the urea, cyclopropyl, and chlorophenyl groups could make it reactive with a variety of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific molecular structure .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has demonstrated anticonvulsant activity. Research shows that this compound can increase the convulsion threshold, synchronize spontaneous bioelectric activity, and alter ion content in brain structures, specifically increasing the extracellular content of sodium ions and reducing intracellular potassium ions in key areas of the brain (Vengerovskii et al., 2014).
Environmental Degradation Studies
Studies involving similar urea compounds like triclocarban (N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea) have been conducted to understand their environmental degradation, specifically through electro-Fenton processes. These studies are crucial for assessing the environmental impact and degradation pathways of such compounds (Sirés et al., 2007).
Photodegradation and Hydrolysis
Investigations into the photodegradation and hydrolysis of substituted urea pesticides, which are structurally similar to this compound, have been conducted. These studies are essential to understand the stability and breakdown of these compounds in different environmental conditions (Gatidou & Iatrou, 2011).
Corrosion Inhibition
Research into similar urea compounds has shown their effectiveness as corrosion inhibitors. Studies demonstrate their ability to inhibit corrosion in steel, which is relevant for industrial applications (Bahrami & Hosseini, 2012).
Anticancer Agents
Derivatives of diaryl ureas, similar in structure to this compound, have been explored for their anticancer properties. Some of these compounds have shown significant antiproliferative effects on various cancer cell lines (Feng et al., 2020).
CB1 Receptor Modulation
Compounds structurally related to this compound have been studied for their effects on the CB1 receptor, particularly in their role as allosteric antagonists. This research is pertinent to understanding the modulation of neuronal excitability and potential therapeutic applications (Wang et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-9-3-1-2-4-10(9)15-11(17)14-7-12(8-16)5-6-12/h1-4,16H,5-8H2,(H2,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHHAGNUMROAGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC=C2Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-[2-[1-(oxan-4-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2382065.png)
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2382066.png)



![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2382076.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide](/img/structure/B2382077.png)
![4-(3-Methoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2382078.png)



![methyl 3-(4-bromophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2382084.png)